molecular formula C28H23BrN2OS B2930934 N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide CAS No. 533865-26-8

N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2930934
CAS No.: 533865-26-8
M. Wt: 515.47
InChI Key: ZFYXCGXPPRGPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-{[(4-Bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates two privileged pharmacophores: an indole core and a naphthalene ring, linked by a thioether-containing chain. The indole scaffold is a widely recognized structure in drug discovery, known for its diverse biological activities and presence in many natural products and therapeutic agents . Researchers investigate this specific hybrid molecule for its potential in various biochemical applications, including enzyme inhibition and receptor binding studies. The presence of the bromophenyl-thioether moiety may contribute to specific interactions with biological targets, making it a valuable probe for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research to further understand cellular processes and explore new therapeutic pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrN2OS/c29-24-13-9-20(10-14-24)19-33-27-18-31(26-8-4-3-7-25(26)27)16-15-30-28(32)23-12-11-21-5-1-2-6-22(21)17-23/h1-14,17-18H,15-16,19H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYXCGXPPRGPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromophenyl Group

The bromine atom on the 4-bromophenyl group serves as an electrophilic site for substitution reactions. Pd-catalyzed cross-coupling is particularly effective due to the stability of the aryl bromide intermediate .

Reaction TypeConditionsReagents/CatalystsOutcomeYieldReference
Suzuki-MiyauraDMF, 80°C, inert atmospherePd(PPh₃)₄, Na₂CO₃, arylboronic acidSubstitution with aryl/heteroaryl groups75–94%
Ullmann CouplingDMSO, CuI, 120°C1,10-Phenanthroline, K₃PO₄C–N bond formation with amines60–85%

Mechanistic Insight :

  • The bromine undergoes oxidative addition with Pd⁰ to form an aryl-Pd complex, followed by transmetalation with boronic acids (Suzuki) or coupling with amines (Buchwald-Hartwig) .

  • Steric hindrance from the naphthalene group may reduce yields in bulkier substituents.

Oxidation of the Sulfanyl Group

The sulfanyl (–S–) moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions .

Oxidizing AgentSolventTemperatureProductSelectivityReference
mCPBACH₂Cl₂0°C → RTSulfoxide (major)85%
H₂O₂ (30%)Acetic acid50°CSulfone90%

Key Observations :

  • Sulfoxide formation is kinetically favored at lower temperatures, while sulfones require stronger oxidizing agents .

  • The electron-withdrawing bromophenyl group stabilizes the sulfone via resonance.

Hydrolysis of the Carboxamide Group

The naphthalene-2-carboxamide can undergo hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions .

ConditionsReagentsTimeProductYieldReference
6M HCl, refluxH₂O/EtOH (1:1)12 hNaphthalene-2-carboxylic acid78%
NaOH (10%), ΔTHF/H₂O (3:1)6 hSodium naphthalene-2-carboxylate92%

Applications :

  • Hydrolysis facilitates further derivatization, such as esterification or peptide coupling .

Functionalization of the Indole Ring

The indole nitrogen and C2/C3 positions are reactive sites for electrophilic substitution or alkylation .

ReactionReagentsPosition ModifiedProductYieldReference
Electrophilic brominationBr₂, CHCl₃C55-Bromoindole derivative65%
N-AlkylationK₂CO₃, DMF, alkyl halideN1Quaternary ammonium indole derivative70%

Challenges :

  • Steric bulk from the ethyl-naphthalene chain may direct electrophiles to less hindered positions .

Cross-Coupling via C–H Activation

Pd-catalyzed C–H bond functionalization enables direct modification of the indole or naphthalene rings without pre-functionalization .

SubstrateCatalyst SystemCoupling PartnerProductYieldReference
Indole C2 positionPd(OAc)₂, L1 ligandAryl iodideBiaryl-indole hybrid68%
Naphthalene C1 positionPdCl₂, Cu(OAc)₂StyreneAlkenylated naphthalene55%

Ligand Effects :

  • Bulky phosphine ligands (e.g., L1 ) improve regioselectivity in indole functionalization .

Reductive Amination of the Ethyl Spacer

The ethylamine linker between the indole and carboxamide can undergo reductive amination to introduce substituents .

Carbonyl CompoundReducing AgentProductYieldReference
FormaldehydeNaBH₃CN, MeOHN-Methylated derivative80%
CyclohexanoneTiCl₄, NaBH₄Cyclohexyl-substituted amine65%

Mechanism of Action

The mechanism of action of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the presence of the bromophenyl and sulfanyl groups may enhance these interactions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Naphthalene Carboxamide Derivatives
  • Compound 1 () : N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide
    • Structural Difference : Lacks the indole-sulfanyl-ethyl chain; instead, it has a 2-chlorophenyl group directly attached to the naphthalene.
    • Activity : Demonstrates antimycobacterial activity (MIC = 8 µM against Mycobacterium tuberculosis), attributed to the chlorophenyl group enhancing membrane permeability .
  • Compound 2 () : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)-propanamide
    • Structural Difference : Replaces the carboxamide with a sulfonamide group and introduces a 4-chlorobenzoyl substituent on the indole.
    • Activity : Reported as a COX-2 inhibitor (IC₅₀ = 0.12 µM), with the sulfonamide enhancing target binding affinity .
Indole-Sulfanyl Derivatives
  • Compound 3 (): N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide Structural Difference: Substitutes the naphthalene carboxamide with a trifluoromethylbenzamide and replaces the 4-bromophenyl with a benzodioxin-aminoethyl group. Activity: The trifluoromethyl group improves metabolic stability, though specific activity data are unavailable .

Key Observations :

  • The 4-bromophenyl group in the target compound may enhance halogen bonding with biological targets, similar to the 4-chlorobenzoyl group in Compound 2 .
  • Sulfonyl/sulfanyl groups improve binding to enzymes (e.g., COX-2) or microbial targets, but sulfonamides (e.g., Compound 2) generally exhibit higher potency than sulfanyl derivatives .

Crystallographic and Structural Insights

  • Dihedral Angles : In , the naphthalene and benzene rings in N-[2-(3,4-dimethoxyphenyl)ethyl] sulfonamide form a dihedral angle of 7.66°, optimizing π–π stacking for crystal packing. The target compound’s indole and naphthalene rings may adopt a similar conformation .
  • Intermolecular Interactions : Weak C–H⋯O and C–H⋯π bonds stabilize the crystal lattice in sulfonamide analogs, a feature likely shared by the target compound .

Biological Activity

N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide (CAS Number: 533865-26-8) is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The unique combination of functional groups, including a bromophenyl moiety and a methylsulfanyl group, suggests potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C28H23BrN2OSC_{28}H_{23}BrN_{2}OS. Its structure includes an indole core, which is known for its biological significance, particularly in the development of pharmaceutical agents. The presence of the naphthalene and carboxamide functionalities further enhances its potential biological activity.

Synthesis

The synthesis of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide can be achieved through several key steps:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Bromophenyl Group : A Suzuki-Miyaura coupling reaction introduces the bromophenyl group using a boronic acid and a halogenated aromatic compound in the presence of a palladium catalyst.
  • Attachment of the Methylsulfanyl Group : This is accomplished via nucleophilic substitution reactions involving thiols and suitable leaving groups on the aromatic ring.

Antimicrobial Activity

Research indicates that compounds similar to N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide exhibit significant antimicrobial properties. For example, studies on naphthalene-2-carboxamide derivatives have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism may involve interference with bacterial energy metabolism or inhibition of specific biosynthetic pathways.

Anticancer Potential

Indole derivatives are widely studied for their anticancer properties. The structural characteristics of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide suggest it may exert cytotoxic effects on cancer cells. Some studies have indicated that compounds with similar structures can induce apoptosis in tumor cells by activating specific signaling pathways .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the indole or naphthalene rings can lead to different levels of activity against various biological targets. Understanding these relationships is crucial for optimizing the compound's efficacy .

Research Findings and Case Studies

StudyFindings
MDPI Study (2015)Identified that naphthalene derivatives exhibit significant antibacterial activity against mycobacterial species .
PMC Study (2012)Demonstrated that substituted naphthalene-2-carboxamides showed promising anticancer activity .
RSC Advances (2020)Reported enhanced anti-tuberculosis activity for naphthalene derivatives compared to other classes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.